Hdac6-IN-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

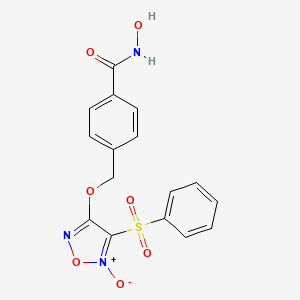

Molecular Formula |

C16H13N3O7S |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

4-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxymethyl]-N-hydroxybenzamide |

InChI |

InChI=1S/C16H13N3O7S/c20-14(17-21)12-8-6-11(7-9-12)10-25-15-16(19(22)26-18-15)27(23,24)13-4-2-1-3-5-13/h1-9,21H,10H2,(H,17,20) |

InChI Key |

CKHUIFFTCIFDOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCC3=CC=C(C=C3)C(=O)NO)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Hdac6-IN-18 discovery and synthesis

An In-depth Technical Guide to the Discovery and Synthesis of Hdac6-IN-18 (NR-160)

Introduction

Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] Unlike other HDAC isoforms that are primarily nuclear and regulate gene expression through histone deacetylation, HDAC6 is predominantly located in the cytoplasm.[2] It possesses two catalytic domains and plays a crucial role in various cellular processes by deacetylating non-histone proteins such as α-tubulin, HSP90, and cortactin.[3] The unique cytoplasmic localization and substrate profile of HDAC6, coupled with the observation that its deficiency has minimal adverse effects on normal development, make it an attractive target for selective inhibition.[1]

This technical guide focuses on the discovery and synthesis of a potent and selective HDAC6 inhibitor, NR-160. This compound, identified through the investigation of a series of tetrazole-based inhibitors, demonstrates remarkable selectivity for HDAC6 over class I HDAC isoforms.[1][4] Its discovery was part of a research effort to develop novel therapeutic agents with improved isoform selectivity to minimize off-target effects associated with pan-HDAC inhibitors.[1] NR-160 not only serves as a valuable tool for studying the biological functions of HDAC6 but also shows potential in combination therapies, particularly with proteasome inhibitors and anthracyclines in cancer treatment.[1][4]

Discovery of NR-160

NR-160 was discovered through a multicomponent synthesis approach aimed at creating a library of tetrazole-based HDAC6 inhibitors.[1] The design strategy focused on generating compounds with a bifurcated capping group to explore structure-activity relationships and enhance selectivity. The hit compound, NR-160 (also referred to as compound 6l in the primary literature), was identified after screening the synthesized library for inhibitory activity against recombinant HDAC enzymes and for its effect on protein acetylation.[1]

The key innovation in the design of NR-160 lies in its steric complementarity to the L1 and L2 loop pockets of the HDAC6 catalytic site, a feature that is believed to be responsible for its high selectivity.[1][4] A co-crystal structure of NR-160 complexed with HDAC6 confirmed these specific interactions, providing a molecular basis for its selective inhibition.[1][4] This structural insight is invaluable for the further development of next-generation HDAC6 inhibitors.

Synthesis of NR-160

The synthesis of NR-160 is described as a straightforward three-step protocol, highlighting its accessibility for research purposes.[1] The process leverages multicomponent reactions, which allow for the efficient construction of complex molecules from simple starting materials.

Experimental Protocol: Synthesis of NR-160

While the primary source provides a general scheme, a detailed step-by-step protocol for the synthesis of NR-160 would be as follows, based on the described multicomponent synthesis approach for the series of tetrazole-capped HDAC inhibitors:

-

Step 1: Synthesis of the Tetrazole-Amine Intermediate: A mixture of the appropriate aldehyde, an amine, and a cyanide source (e.g., trimethylsilyl cyanide) is reacted in a suitable solvent to form an α-aminonitrile. This intermediate is then treated with sodium azide and an ammonium salt (e.g., ammonium chloride) to yield the corresponding 5-substituted 1H-tetrazole.

-

Step 2: Acylation of the Intermediate: The tetrazole-containing intermediate from Step 1, which bears a primary or secondary amine, is then acylated. This is achieved by reacting it with an appropriate carboxylic acid derivative (e.g., an acid chloride or an activated ester) that contains the linker and the zinc-binding group precursor. This step introduces the central part of the inhibitor scaffold.

-

Step 3: Formation of the Hydroxamic Acid: The final step involves the conversion of the zinc-binding group precursor, typically an ester, into the hydroxamic acid. This is commonly achieved by treating the ester with hydroxylamine, often in the presence of a base like potassium hydroxide or sodium hydroxide in a solvent such as methanol or a mixture of THF/water. The final product, NR-160, is then purified using standard techniques like column chromatography or recrystallization.

Quantitative Data

NR-160 has been characterized by its potent and selective inhibition of HDAC6. The following tables summarize the key quantitative data reported for this compound.

Table 1: HDAC Inhibitory Activity of NR-160

| HDAC Isoform | IC50 (nM) | Selectivity Index (vs. HDAC1) |

| HDAC6 | 30 | - |

| HDAC1 | >10,000 | >333 |

| HDAC2 | Not Reported | - |

| HDAC3 | Not Reported | - |

| HDAC8 | Not Reported | - |

| (Data sourced from MedchemExpress and Reßing et al., 2020)[1][5][6] |

Table 2: Cytotoxicity of NR-160 in Leukemia Cell Lines

| Cell Line | IC50 (µM) |

| HL-60 | 42.9 |

| Jurkat | 32.1 |

| K562 | 41.6 |

| MOLT-4 | 42.4 |

| SUP-B15 | 22.5 |

| TALL-1 | 49.4 |

| HSB-2 | 51.8 |

| (Data sourced from MedchemExpress)[5] |

The data clearly indicates that NR-160 is a highly selective inhibitor of HDAC6, with an IC50 value in the low nanomolar range.[5][6] Its selectivity over HDAC1, a representative class I HDAC, is over 333-fold.[1] As a single agent, NR-160 displays low cytotoxicity against various leukemia cell lines, suggesting a favorable therapeutic window, especially for combination therapies.[1][5]

Mechanism of Action

The primary mechanism of action for NR-160 is the direct and selective inhibition of the catalytic activity of HDAC6.[1] This inhibition leads to an increase in the acetylation of HDAC6 substrates, most notably α-tubulin.[5]

References

- 1. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Hdac6-IN-18: A Technical Guide to its Selective and Irreversible Inhibition of α-Tubulin Deacetylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hdac6-IN-18, a novel, potent, and selective irreversible inhibitor of Histone Deacetylase 6 (HDAC6). The document details its mechanism of action, particularly its effect on α-tubulin acetylation, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its cellular activity and experimental workflows.

Core Concepts: HDAC6 and α-Tubulin Acetylation

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses. A key substrate of HDAC6 is α-tubulin, a component of microtubules. The acetylation and deacetylation of α-tubulin on lysine residue 40 (K40) is a critical post-translational modification that regulates microtubule stability and function. HDAC6 removes the acetyl group from α-tubulin, leading to less stable microtubules. Inhibition of HDAC6 results in the accumulation of acetylated α-tubulin (hyperacetylation), which is associated with stabilized microtubules and has therapeutic potential in various diseases, including cancer and neurodegenerative disorders.

This compound: An Irreversible and Selective Inhibitor

This compound (also referred to as Compound 4) is a novel phenylsulfonylfuroxan-based hydroxamate that has been identified as the first irreversible and selective inhibitor of HDAC6.[1] Its unique mechanism of action provides a sustained increase in the intracellular levels of acetylated α-tubulin.[1] This irreversible inhibition offers a potential therapeutic advantage over reversible inhibitors by providing a more durable biological effect.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized in various multiple myeloma (MM) cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity against HDAC6 in a cellular context.

| Cell Line | IC50 (μM) |

| RPMI8226 | 0.17 |

| U266 | 0.7 |

| MM.1S | 0.42 |

| Table 1: IC50 values of this compound for HDAC6 inhibitory activity in multiple myeloma cell lines.[2][3] |

Biochemical assays have further confirmed the high potency and selectivity of this compound for HDAC6 over other HDAC isoforms.

Signaling Pathway and Mechanism of Action

This compound exerts its effect on α-tubulin acetylation through the direct and irreversible inhibition of HDAC6. The signaling pathway is straightforward: in the absence of an inhibitor, HDAC6 actively deacetylates α-tubulin. Upon introduction, this compound binds to the catalytic site of HDAC6, leading to its irreversible inactivation. This prevents the removal of acetyl groups from α-tubulin, resulting in its accumulation and the subsequent stabilization of microtubules.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effect of this compound on α-tubulin acetylation.

Cell Culture and Treatment

-

Cell Lines: Human multiple myeloma cell lines such as RPMI8226, U266, and MM.1S are suitable for these experiments.

-

Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium. Add the diluted compound to the cells and incubate for the desired time points (e.g., 2, 4, 8, 24 hours). A vehicle control (DMSO) should be run in parallel.

Western Blot Analysis for α-Tubulin Acetylation

This protocol is designed to quantify the levels of acetylated α-tubulin and total α-tubulin in cell lysates.

-

Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against acetylated-α-tubulin (e.g., clone 6-11B-1) and total α-tubulin (loading control) overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. The level of acetylated α-tubulin should be normalized to the level of total α-tubulin.

HDAC6 Enzymatic Assay

-

Principle: A fluorogenic HDAC6 assay kit can be used to determine the in vitro inhibitory activity of this compound. The assay measures the activity of HDAC6 on a fluorogenic acetylated peptide substrate.

-

Procedure: Perform the assay according to the manufacturer's instructions. Briefly, incubate recombinant human HDAC6 with the fluorogenic substrate in the presence of varying concentrations of this compound. After a defined incubation period, add the developer solution to stop the reaction and generate the fluorescent signal.

-

Data Analysis: Measure the fluorescence intensity using a microplate reader. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound represents a significant advancement in the development of selective HDAC inhibitors. Its irreversible mechanism of action and high selectivity for HDAC6 make it a valuable tool for studying the biological roles of α-tubulin acetylation and a promising candidate for therapeutic development in diseases such as multiple myeloma. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the properties and applications of this potent molecule.

References

- 1. Discovery of the First Irreversible HDAC6 Isoform Selective Inhibitor with Potent Anti-Multiple Myeloma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Domain-selective small-molecule inhibitor of histone deacetylase 6 (HDAC6)-mediated tubulin deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Selective HDAC6 Inhibition on HSP90 Chaperone Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide details the impact of selective Histone Deacetylase 6 (HDAC6) inhibition on the chaperone activity of Heat Shock Protein 90 (HSP90). Due to the limited availability of specific data for "Hdac6-IN-18" in the public domain, this document utilizes data and methodologies from studies on well-characterized, selective HDAC6 inhibitors such as Tubastatin A and ACY-1215. These compounds are structurally and functionally representative of modern selective HDAC6 inhibitors and serve as a reliable proxy for understanding the anticipated effects of novel inhibitors like this compound.

Executive Summary

Heat Shock Protein 90 (HSP90) is a crucial molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and signaling. The activity of HSP90 is post-translationally regulated, notably by acetylation. Histone Deacetylase 6 (HDAC6), a predominantly cytoplasmic enzyme, is the primary deacetylase of HSP90. Inhibition of HDAC6 leads to the hyperacetylation of HSP90, which in turn disrupts its chaperone function. This disruption triggers the ubiquitin-proteasome-mediated degradation of HSP90 client proteins, presenting a promising therapeutic strategy for cancer and other diseases. This guide provides an in-depth overview of the mechanism, quantitative effects, and experimental protocols to assess the impact of selective HDAC6 inhibitors on HSP90 chaperone activity.

The Core Mechanism: HDAC6 Inhibition and HSP90 Hyperacetylation

HDAC6 physically interacts with HSP90 in the cytoplasm, where it removes acetyl groups from specific lysine residues on HSP90.[1] This deacetylation is essential for HSP90's proper function, including its ability to bind ATP and interact with co-chaperones and client proteins.[2][3][4]

Selective HDAC6 inhibitors bind to the catalytic domain of HDAC6, preventing the deacetylation of its substrates, including HSP90.[5][6][7][8][9] The resulting hyperacetylation of HSP90 leads to a cascade of events that culminates in the loss of its chaperone activity.[10][11] This altered state of HSP90 is no longer able to properly fold and stabilize its client proteins, leading to their misfolding, ubiquitination, and subsequent degradation by the proteasome.[12][13]

dot

Caption: Signaling pathway of HDAC6-mediated HSP90 deacetylation and its inhibition.

Quantitative Data on the Effects of Selective HDAC6 Inhibitors

The following tables summarize the quantitative effects of representative selective HDAC6 inhibitors on HDAC6 activity, HSP90 acetylation, and client protein levels.

Table 1: In Vitro Inhibitory Activity of Selective HDAC6 Inhibitors

| Compound | Target | IC50 (nM) | Selectivity vs. HDAC1 | Reference |

| Tubastatin A | HDAC6 | 15 | ~200-fold | [14] |

| ACY-1215 (Ricolinostat) | HDAC6 | 5 | ~11-fold | [2] |

| Nexturastat A | HDAC6 | 5.7 | >1000-fold | [8] |

Table 2: Cellular Effects of Selective HDAC6 Inhibitors on Protein Acetylation and Levels

| Cell Line | Inhibitor (Concentration) | Duration | Effect on Acetyl-α-tubulin | Effect on Acetyl-HSP90 | Effect on Client Protein (e.g., Akt) Levels | Reference |

| K562 (Leukemia) | Tubastatin A (2 µM) | 24h | Increased | Increased | Decreased | [2] |

| MCF7 (Breast Cancer) | ACY-1215 (500 nM) | 48h | Increased | Increased | Decreased | [4] |

| HeLa (Cervical Cancer) | Nexturastat A (300 nM) | 24h | Increased | Not explicitly quantified, but implied | Not explicitly quantified, but implied | [4] |

Detailed Experimental Protocols

Western Blot Analysis for HSP90 Client Protein Degradation

This protocol is designed to assess the impact of a selective HDAC6 inhibitor on the protein levels of known HSP90 clients.

Materials:

-

Cell line of interest (e.g., MCF7, K562)

-

Selective HDAC6 inhibitor (e.g., Tubastatin A)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-c-Raf, anti-acetyl-α-tubulin, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the selective HDAC6 inhibitor or vehicle (DMSO) for the desired time points (e.g., 24, 48 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., GAPDH).

dot

Caption: Experimental workflow for Western Blot analysis.

Co-Immunoprecipitation (Co-IP) to Assess HSP90-Client Protein Interaction

This protocol is used to determine if HDAC6 inhibition disrupts the interaction between HSP90 and its client proteins.[15][16][17][18]

Materials:

-

Treated cell lysates (as prepared for Western Blot)

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody for immunoprecipitation (e.g., anti-HSP90)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blot detection (e.g., anti-Akt, anti-HSP90)

Procedure:

-

Lysate Preparation: Prepare cell lysates using a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-HSP90) overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours.

-

-

Washing: Pellet the beads and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting as described in section 4.1, probing for the client protein of interest (e.g., Akt) and HSP90.

HSP90 ATPase Activity Assay

The chaperone function of HSP90 is dependent on its ATPase activity.[19][20] HDAC6 inhibition can indirectly affect this activity. This can be measured using a variety of commercially available assay kits.

Principle: These assays typically measure the amount of ADP produced from ATP hydrolysis by HSP90. A common method is a coupled-enzyme assay where the generated ADP is used in a series of reactions that result in a colorimetric or fluorescent signal.

General Procedure (using a hypothetical kit):

-

Reaction Setup: In a 96-well plate, combine recombinant human HSP90, the selective HDAC6 inhibitor at various concentrations, and the reaction buffer.

-

Initiation: Add ATP to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Detection: Add the detection reagent, which will react with the produced ADP to generate a signal.

-

Measurement: Read the signal (absorbance or fluorescence) using a plate reader.

-

Data Analysis: Calculate the percentage of HSP90 activity inhibition at each inhibitor concentration and determine the IC50 value.

dot

Caption: Logical flow of an HSP90 ATPase activity assay.

Conclusion

Selective inhibition of HDAC6 represents a compelling strategy to indirectly target the HSP90 chaperone machinery. By inducing HSP90 hyperacetylation, these inhibitors effectively disrupt the stability and function of numerous oncoproteins that are reliant on HSP90 for their activity. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and quantify the impact of novel selective HDAC6 inhibitors on this critical cellular pathway. Further research into specific inhibitors like this compound will be crucial to fully elucidate their therapeutic potential.

References

- 1. HDAC6 - Wikipedia [en.wikipedia.org]

- 2. stemcell.com [stemcell.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure, Functions and Selective Inhibitors of HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]

- 9. Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA-PKcs inhibition impairs HDAC6-mediated HSP90 chaperone function on Aurora A and enhances HDACs inhibitor-induced cell killing by increasing mitotic aberrant spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HDAC6 Modulates Hsp90 Chaperone Activity and Regulates Activation of Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 20. Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of HDAC6 Inhibition in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase 6 (HDAC6) has emerged as a critical therapeutic target in a multitude of diseases, including cancer and neurodegenerative disorders. Unlike other HDACs, HDAC6 is predominantly localized in the cytoplasm and possesses unique substrate specificity, primarily targeting non-histone proteins. This technical guide provides an in-depth overview of the cellular targets and pathways modulated by selective HDAC6 inhibitors. We focus on well-characterized inhibitors such as Tubastatin A, ACY-1215 (Ricolinostat), and Nexturastat A, presenting quantitative data on their inhibitory activities and cellular effects. Detailed experimental protocols for key assays are provided to facilitate reproducible research. Furthermore, we visualize the intricate signaling networks influenced by HDAC6 inhibition, including apoptosis, autophagy, and major oncogenic pathways, using detailed diagrams to elucidate the mechanism of action of this promising class of therapeutic agents.

Introduction to HDAC6

Histone deacetylase 6 (HDAC6) is a class IIb histone deacetylase distinguished by its primary cytoplasmic localization and its two functional catalytic domains.[1] This unique subcellular distribution dictates its primary role in deacetylating non-histone protein substrates, thereby regulating a wide array of cellular processes.[1] Key substrates of HDAC6 include α-tubulin, cortactin, and the chaperone protein Hsp90. Through the deacetylation of these and other proteins, HDAC6 influences microtubule dynamics, cell migration, protein quality control, and signal transduction.[1] Its dysregulation has been implicated in the pathogenesis of numerous diseases, making selective HDAC6 inhibition a compelling therapeutic strategy.

Cellular Targets of Selective HDAC6 Inhibitors

The therapeutic potential of targeting HDAC6 lies in the ability to selectively modulate its activity without affecting other HDAC isoforms, thus minimizing off-target effects. Several potent and selective HDAC6 inhibitors have been developed and are instrumental in elucidating the cellular functions of this enzyme.

Key Non-Histone Protein Targets

-

α-Tubulin: HDAC6 is the primary deacetylase of α-tubulin. Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which is associated with increased microtubule stability and altered microtubule-dependent processes such as intracellular transport and cell motility.[1]

-

Hsp90 (Heat shock protein 90): Deacetylation of Hsp90 by HDAC6 is crucial for its chaperone activity, which is essential for the stability and function of numerous client proteins, including many oncoproteins like Bcr-Abl, c-Raf, and AKT.[1] HDAC6 inhibition disrupts this function, leading to the degradation of Hsp90 client proteins.

-

Cortactin: Cortactin is an actin-binding protein involved in the regulation of the actin cytoskeleton and cell motility. HDAC6-mediated deacetylation of cortactin is required for its full activity.[1]

-

Ku70: This protein is involved in DNA repair and apoptosis. Deacetylation of Ku70 by HDAC6 can sequester the pro-apoptotic protein Bax, thereby inhibiting apoptosis. Inhibition of HDAC6 can promote Ku70 acetylation and subsequent Bax-mediated cell death.[2]

Quantitative Data on Selective HDAC6 Inhibitors

The following tables summarize the inhibitory activity and cellular effects of three well-characterized selective HDAC6 inhibitors: Tubastatin A, ACY-1215 (Ricolinostat), and Nexturastat A.

Table 1: Inhibitory Activity (IC50) of Selective HDAC6 Inhibitors Against HDAC Isoforms

| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) |

| Tubastatin A | 15[3] | >10,000[4] | >10,000 | >10,000 | 855 | >667-fold |

| ACY-1215 (Ricolinostat) | 5[5] | 58[5] | 48[5] | 51[5] | 100[6] | 11.6-fold |

| Nexturastat A | 5[7] | >1,000 | >1,000 | >1,000 | >1,000 | >200-fold |

Table 2: Growth Inhibitory Activity (GI50/IC50) of Selective HDAC6 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | GI50/IC50 (µM) |

| Tubastatin A | WSU-NHL | Follicular Lymphoma | 1.97[8] |

| Hut-78 | T-cell Lymphoma | 1.51[8] | |

| Granta-519 | Mantle Cell Lymphoma | >20[8] | |

| ACY-1215 (Ricolinostat) | MM.1S | Multiple Myeloma | 2-8[5] |

| WSU-NHL | Follicular Lymphoma | 1.97[8] | |

| Hut-78 | T-cell Lymphoma | 1.51[8] | |

| Granta-519 | Mantle Cell Lymphoma | 20-64[8] | |

| Nexturastat A | B16 | Murine Melanoma | 14.3[7] |

| HL60 | Acute Myeloid Leukemia | 0.44[9] | |

| MOLM13 | Acute Myeloid Leukemia | 0.11[9] |

Core Signaling Pathways Modulated by HDAC6 Inhibition

HDAC6 inhibition triggers a cascade of downstream signaling events that collectively contribute to its therapeutic effects. The following sections detail the key pathways affected.

Apoptosis

HDAC6 inhibition promotes apoptosis through multiple mechanisms. By increasing the acetylation of Ku70, HDAC6 inhibitors can disrupt the Ku70-Bax complex, liberating Bax to initiate the intrinsic apoptotic pathway.[2] Furthermore, the destabilization of pro-survival proteins, due to Hsp90 inhibition, also contributes to the pro-apoptotic effects.[1]

Autophagy

The role of HDAC6 in autophagy is complex and context-dependent. HDAC6 is involved in the fusion of autophagosomes with lysosomes to form autolysosomes, a critical step in the autophagic process.[10][11] It facilitates this fusion by recruiting a cortactin-dependent actin remodeling machinery.[11] By inhibiting HDAC6, this fusion process can be impaired, leading to an accumulation of autophagosomes.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. HDAC6 can influence this pathway through its interaction with Hsp90, which is required for the stability of AKT. Inhibition of HDAC6 can lead to the degradation of AKT, thereby suppressing downstream mTOR signaling.[1][12]

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxa Analogues of Nexturastat A Demonstrate Improved HDAC6 Selectivity and Superior Antileukaemia Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of HDAC6 in Autophagy and NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HDAC6 controls autophagosome maturation essential for ubiquitin-selective quality-control autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Hdac6-IN-18 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Hdac6-IN-18, a selective and irreversible inhibitor of Histone Deacetylase 6 (HDAC6), in a cell culture setting. This document outlines the mechanism of action, provides detailed experimental protocols for key assays, and presents quantitative data to guide experimental design.

Introduction

This compound, also known as Compound 4, is a potent and selective inhibitor of HDAC6, a class IIb histone deacetylase. Unlike other HDACs, HDAC6 is primarily localized in the cytoplasm and plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its main substrates include α-tubulin and the heat shock protein 90 (Hsp90). By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, affecting microtubule dynamics, protein folding and degradation, cell motility, and immune responses. These diverse functions make HDAC6 a compelling therapeutic target in cancer and neurodegenerative diseases.

Mechanism of Action

This compound irreversibly binds to the catalytic domain of HDAC6, inhibiting its deacetylase activity. This leads to an accumulation of acetylated α-tubulin, which is associated with stabilized microtubules. Increased acetylation of Hsp90 can disrupt its chaperone function, leading to the degradation of client proteins, many of which are oncoproteins. The inhibition of HDAC6 has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Data Presentation

The inhibitory activity of this compound has been quantified in various multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) values provide a crucial reference for determining the effective concentration range for your experiments.

| Cell Line | IC50 (µM) | Cancer Type |

| RPMI8266 | 0.17 | Multiple Myeloma |

| U266 | 0.70 | Multiple Myeloma |

| MM.1S | 0.42 | Multiple Myeloma |

Experimental Protocols

The following are detailed protocols for common assays used to characterize the effects of this compound in cell culture.

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating adherent or suspension cells with this compound.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium appropriate for your cell line

-

Cell line of interest

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Protocol:

-

Reconstitution of this compound: Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, to make a 10 mM stock solution, dissolve 1 mg of this compound (molecular weight to be confirmed from the supplier) in the calculated volume of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM to determine the optimal concentration for your cell line and assay.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time will depend on the specific downstream assay.

Western Blotting for Acetylated α-Tubulin

This protocol is used to detect the increase in acetylated α-tubulin, a direct downstream marker of HDAC6 inhibition.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-HDAC6

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against acetylated-α-tubulin (typically at a 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against total α-tubulin as a loading control.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative increase in acetylated α-tubulin levels.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.

-

Addition of MTT: At the end of the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

-

Solubilization of Formazan: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value for cell viability.

Visualizations

Signaling Pathway of HDAC6 Inhibition

Application Notes and Protocols for In Vivo Dosing of HDAC6 Inhibitors in Mouse Models

Disclaimer: Extensive searches for "Hdac6-IN-18" did not yield specific in vivo dosing information for a compound with this designation in publicly available scientific literature. The following application notes and protocols are based on data from preclinical studies of other well-characterized, selective Histone Deacetylase 6 (HDAC6) inhibitors. These examples are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to designing and executing in vivo studies with HDAC6 inhibitors in mouse models.

Introduction to HDAC6 Inhibition in In Vivo Models

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins such as α-tubulin and Hsp90.[1][2] Unlike other HDACs, HDAC6's cytoplasmic localization and its specific substrates make it an attractive therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][3][4] Preclinical studies in mouse models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel HDAC6 inhibitors. The observation that HDAC6 knockout mice are viable suggests that specific inhibition of this enzyme may be better tolerated than pan-HDAC inhibition.[5]

Quantitative Data Summary: In Vivo Dosing of Selective HDAC6 Inhibitors in Mice

The following tables summarize the in vivo dosing regimens for several selective HDAC6 inhibitors used in various mouse models.

Table 1: Dosing Regimens of Selective HDAC6 Inhibitors in Mouse Models

| Inhibitor | Mouse Model | Disease | Dosage | Administration Route | Dosing Schedule | Reference |

| TYA-018 | C57BL/6J (HFD+mTAC) | Heart Failure with Preserved Ejection Fraction (HFpEF) | 15 mg/kg | Oral (p.o.) | Once daily | [6] |

| Tubastatin A | C57BL/6J (DIO) | Diet-Induced Obesity | 12.5 mg/kg | Intraperitoneal (i.p.) | Once daily | [7] |

| ACY-738 | Twitcher mice | Krabbe Disease | Not Specified | Not Specified | Not Specified | [8] |

| KA2507 | Syngeneic tumor-bearing mice | Solid Tumors | Not Specified | Oral (p.o.) | Twice daily | [9] |

| NCT-14b | C57BL/6J | Depression Model | Not Specified | Not Specified | Not Specified | [7] |

Note: "Not Specified" indicates that the specific detail was not available in the provided search results.

Table 2: Pharmacodynamic Effects of HDAC6 Inhibition in Mouse Models

| Inhibitor | Mouse Model | Tissue/Cell Type | Biomarker | Effect | Reference |

| TYA-018 | C57BL/6J (HFpEF) | Heart | Gene Expression (Hypertrophy, Fibrosis) | Restoration | [6] |

| Tubastatin A | C57BL/6J (DIO) | Adipose Tissue | α-tubulin acetylation | Increased | [7] |

| Genetic Deletion | Gars1ΔETAQ mice | Sciatic Nerve | α-tubulin acetylation | Increased | [6] |

| KA2507 | Syngeneic tumor-bearing mice | Tumor | Acetylated α-tubulin, p-STAT3, PD-L1, MHC Class I | Increased Ac-α-tubulin, Decreased p-STAT3 & PD-L1, Increased MHC Class I | [9] |

| ACY-738 | Twitcher mice | Nervous System | Acetylated tubulin | Increased | [8] |

Experimental Protocols

3.1. General Protocol for In Vivo Efficacy Study of an HDAC6 Inhibitor in a Mouse Model of Diet-Induced Obesity

This protocol is based on studies using Tubastatin A in diet-induced obese (DIO) mice.[7]

-

Animal Model:

-

Use wild-type male C57BL/6J mice.

-

Induce obesity by feeding a high-fat diet (HFD) for a specified period (e.g., 12-16 weeks) until a significant increase in body weight compared to control mice on a standard chow diet is observed.

-

-

Drug Formulation:

-

Dissolve the HDAC6 inhibitor (e.g., Tubastatin) in a suitable vehicle. A common vehicle is a solution of 50% PEG-400, 30% PBS, and 20% DMSO.[7]

-

-

Dosing and Administration:

-

Randomly assign DIO mice to a vehicle control group and a treatment group.

-

Administer the HDAC6 inhibitor or vehicle via intraperitoneal (i.p.) injection.

-

A typical dose for Tubastatin is 12.5 mg/kg, administered once daily.[7] The dosing is often performed shortly before the dark cycle when mice are more active.[7]

-

-

Monitoring and Outcome Assessment:

-

Monitor body weight and food intake daily.

-

At the end of the study, collect blood samples for analysis of metabolic parameters (e.g., plasma leptin).

-

Harvest tissues such as adipose tissue, liver, and hypothalamus for molecular analysis.

-

Perform Western blotting to assess the level of α-tubulin acetylation in tissue lysates to confirm target engagement.

-

3.2. General Protocol for In Vivo Efficacy Study of an HDAC6 Inhibitor in a Mouse Model of Heart Failure

This protocol is based on a study using TYA-018 in a mouse model of heart failure with preserved ejection fraction (HFpEF).[6]

-

Animal Model:

-

Use wild-type male C57BL/6J mice.

-

Induce HFpEF by combining a high-fat diet (HFD) with minimally invasive transverse aortic constriction (mTAC) for 16 weeks.[6]

-

-

Drug Formulation:

-

Formulate the HDAC6 inhibitor (e.g., TYA-018) for oral administration. The specific vehicle should be determined based on the inhibitor's solubility and stability.

-

-

Dosing and Administration:

-

After the induction of HFpEF, randomize the mice to receive either the vehicle or the HDAC6 inhibitor.

-

Administer TYA-018 at a dose of 15 mg/kg via oral gavage once daily.[6]

-

-

Monitoring and Outcome Assessment:

-

Perform echocardiography at regular intervals to measure cardiac function.

-

At the end of the treatment period, harvest heart tissue for histological analysis (e.g., to assess fibrosis and hypertrophy) and gene expression analysis.

-

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathway of HDAC6 Action

The following diagram illustrates the central role of HDAC6 in deacetylating key cytoplasmic proteins and the downstream cellular effects of its inhibition.

Caption: HDAC6 deacetylation pathway and points of inhibition.

4.2. Experimental Workflow for In Vivo Testing of HDAC6 Inhibitors

The following diagram outlines a general workflow for the preclinical evaluation of an HDAC6 inhibitor in a mouse model.

Caption: General workflow for preclinical HDAC6 inhibitor studies.

References

- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]

- 3. Targeted inhibition of histone deacetylase 6 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijbs.com [ijbs.com]

- 5. Frontiers | Male histone deacetylase 6 (HDAC6) knockout mice have enhanced ventilatory responses to hypoxic challenge [frontiersin.org]

- 6. Lack of Effect from Genetic Deletion of Hdac6 in a humanized mouse model of CMT2D - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Loss of Deacetylation Activity of Hdac6 Affects Emotional Behavior in Mice | PLOS One [journals.plos.org]

- 8. Frontiers | HDAC-6 inhibition ameliorates the early neuropathology in a mouse model of Krabbe disease [frontiersin.org]

- 9. Preclinical development and first-in-human study of KA2507, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot for Acetylated Tubulin with Hdac6-IN-18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction. A key non-histone substrate of HDAC6 is α-tubulin, a major component of microtubules. HDAC6 specifically removes the acetyl group from the lysine 40 (K40) residue of α-tubulin.[1][2][3] The acetylation of α-tubulin is associated with microtubule stability and flexibility, and it influences the binding of motor proteins.[4][5]

Inhibitors of HDAC6 have emerged as valuable research tools and potential therapeutic agents for a range of diseases, including cancer and neurodegenerative disorders.[6][7] Hdac6-IN-18 is a potent and selective inhibitor of HDAC6. By inhibiting HDAC6 activity, this compound is expected to increase the level of acetylated α-tubulin in cells. This application note provides a detailed protocol for performing a Western blot to detect and quantify the changes in acetylated tubulin levels upon treatment with this compound.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway of tubulin acetylation and the experimental workflow for the Western blot protocol.

Caption: HDAC6 Signaling Pathway. This diagram illustrates the role of HDAC6 in the deacetylation of α-tubulin and its inhibition by this compound.

Caption: Western Blot Experimental Workflow. This diagram outlines the key steps for detecting acetylated tubulin.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data representing the expected outcome of treating cells with this compound, as analyzed by densitometry of Western blot results.

| Treatment Group | This compound Conc. | Acetylated α-Tubulin (Relative Density) | Total α-Tubulin (Relative Density) | Fold Change in Acetylated Tubulin (Normalized to Total Tubulin) |

| Vehicle Control | 0 µM | 1.00 ± 0.12 | 1.00 ± 0.08 | 1.0 |

| This compound | 0.1 µM | 2.50 ± 0.25 | 0.98 ± 0.07 | 2.55 |

| This compound | 1 µM | 5.80 ± 0.45 | 1.02 ± 0.09 | 5.69 |

| This compound | 10 µM | 8.20 ± 0.60 | 0.99 ± 0.06 | 8.28 |

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Materials and Reagents

-

Cell Line: A suitable mammalian cell line (e.g., HeLa, NIH-3T3, or a cell line relevant to the research area).

-

This compound: Stock solution in DMSO.

-

Cell Culture Medium: As required for the chosen cell line.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit.

-

Laemmli Sample Buffer (4X): (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).

-

Tris-Glycine-SDS Running Buffer (10X).

-

Tris-Glycine Transfer Buffer (10X).

-

Methanol.

-

PVDF or Nitrocellulose Membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-acetylated-α-Tubulin (Lys40) antibody.[8]

-

Mouse anti-α-Tubulin antibody (loading control).

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Enhanced Chemiluminescence (ECL) Substrate.

-

Deionized Water.

Protocol

1. Cell Culture and Treatment with this compound

- Seed cells in appropriate culture dishes and grow to 70-80% confluency.

- Prepare working concentrations of this compound in fresh cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

- Aspirate the old medium and treat the cells with the prepared media containing different concentrations of this compound or vehicle.

- Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).

2. Cell Lysis

- After treatment, place the culture dishes on ice.

- Aspirate the medium and wash the cells twice with ice-cold PBS.

- Add an appropriate volume of ice-cold RIPA lysis buffer with inhibitors to each dish.

- Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

- Incubate on ice for 30 minutes with occasional vortexing.

- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

- Transfer the supernatant (protein extract) to new, pre-chilled tubes.

3. Protein Quantification

- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

- Based on the concentrations, normalize all samples to the same protein concentration with lysis buffer.

4. SDS-PAGE

- Prepare protein samples for loading by adding 4X Laemmli sample buffer to the normalized lysates (to a final concentration of 1X).

- Boil the samples at 95-100°C for 5 minutes.

- Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

- Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

5. Protein Transfer (Western Blot)

- Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer. For PVDF membranes, pre-activate with methanol for 30 seconds.

- Assemble the transfer stack and transfer the proteins from the gel to the membrane. The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 1 hour at 4°C for wet transfer).

6. Blocking

- After transfer, wash the membrane briefly with TBST.

- Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

7. Primary Antibody Incubation

- Dilute the primary antibodies (anti-acetylated-α-Tubulin and anti-α-Tubulin) in blocking buffer at the recommended dilutions. It is often possible to incubate both primary antibodies simultaneously.

- Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

8. Secondary Antibody Incubation

- Wash the membrane three times with TBST for 5-10 minutes each.

- Dilute the appropriate HRP-conjugated secondary antibodies in blocking buffer.

- Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

9. Detection

- Wash the membrane three times with TBST for 10 minutes each.

- Prepare the ECL substrate according to the manufacturer's instructions.

- Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).

- Capture the chemiluminescent signal using a digital imaging system or X-ray film.

10. Data Analysis

- Quantify the band intensities using densitometry software (e.g., ImageJ).

- Normalize the intensity of the acetylated tubulin band to the intensity of the corresponding total α-tubulin band (loading control) for each sample.

- Calculate the fold change in acetylated tubulin levels relative to the vehicle-treated control.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak signal for acetylated tubulin | Insufficient this compound treatment time or concentration. | Optimize treatment conditions (time course and dose-response). |

| Inactive primary antibody. | Use a fresh or validated antibody. Ensure proper storage. | |

| Insufficient protein loading. | Increase the amount of protein loaded onto the gel. | |

| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |

| Insufficient washing. | Increase the number and duration of washes. | |

| Antibody concentration too high. | Optimize primary and secondary antibody dilutions. | |

| Uneven loading (variable α-tubulin bands) | Inaccurate protein quantification. | Repeat the protein assay carefully. |

| Pipetting errors during sample loading. | Ensure accurate and consistent loading volumes. |

References

- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. HDAC6‐mediated α‐tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hdac6 Knock-Out Increases Tubulin Acetylation but Does Not Modify Disease Progression in the R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]

- 7. alliedacademies.org [alliedacademies.org]

- 8. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for HDAC6 Inhibition in Alzheimer's Disease Research Models

Prepared for: Researchers, scientists, and drug development professionals.

Topic: Use of selective HDAC6 inhibitors in Alzheimer's disease research models.

Disclaimer: The specific compound "Hdac6-IN-18" was not identifiable in the public scientific literature at the time of this writing. Therefore, these application notes and protocols are based on the well-characterized and widely used selective HDAC6 inhibitor, Tubastatin A , as a representative example. The principles and methodologies described herein are generally applicable to other selective HDAC6 inhibitors, but specific parameters such as optimal concentrations and dosing may need to be determined empirically.

Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes relevant to the pathogenesis of Alzheimer's disease (AD).[1][2][3] Unlike other HDACs that primarily target nuclear histones, HDAC6's main substrates include α-tubulin and the chaperone protein Hsp90.[1][4] Dysregulation of HDAC6 activity has been implicated in both amyloid-beta (Aβ) and tau pathologies, the two major hallmarks of AD.[5] Increased HDAC6 levels have been observed in the brains of AD patients.[5]

Inhibition of HDAC6 has emerged as a promising therapeutic strategy for AD. Selective HDAC6 inhibitors have been shown to:

-

Enhance microtubule stability and axonal transport: By increasing the acetylation of α-tubulin, HDAC6 inhibitors can restore impaired axonal transport, a critical process disrupted in AD.[4][5]

-

Promote the clearance of misfolded proteins: HDAC6 is involved in the aggresome pathway for clearing protein aggregates. Its inhibition can facilitate the clearance of both Aβ and hyperphosphorylated tau.[5]

-

Reduce tau hyperphosphorylation: Some studies suggest that HDAC6 inhibition can lead to a reduction in total and phosphorylated tau levels.[4][5]

-

Ameliorate cognitive deficits: In various AD mouse models, treatment with selective HDAC6 inhibitors has been shown to rescue learning and memory impairments.[4][6][7][8]

These application notes provide a summary of the quantitative data for representative HDAC6 inhibitors, detailed protocols for their use in common AD research models, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Data for Selective HDAC6 Inhibitors

The following tables summarize key quantitative data for Tubastatin A and other relevant selective HDAC6 inhibitors used in Alzheimer's disease research.

| Inhibitor | Target | IC50 (nM) | Selectivity | Alzheimer's Model(s) Used | Reference(s) |

| Tubastatin A | HDAC6 | 15 | >1000-fold vs. Class I HDACs | rTg4510 tau transgenic mice, APP/PS1 mice, primary neurons | [4] |

| ACY-1215 (Ricolinostat) | HDAC6 | 5 | High selectivity over other HDACs | AD mouse models | [5] |

| T-518 | HDAC6 | 4.6 | High selectivity over other HDACs | P301S tau transgenic mice | [9] |

| Panobinostat | Pan-HDAC inhibitor (including HDAC6) | Varies by HDAC isoform | Broad | SH-SY5Y neuronal cell line | [10][11] |

Experimental Protocols

In Vitro Protocol: Treatment of Primary Neurons or Neuronal Cell Lines

This protocol describes the general procedure for treating cultured neurons with a selective HDAC6 inhibitor like Tubastatin A to assess its effects on cellular phenotypes relevant to Alzheimer's disease, such as protein phosphorylation, microtubule dynamics, or cell viability.

Materials:

-

Primary neuronal cell culture or a relevant neuronal cell line (e.g., SH-SY5Y)

-

Appropriate cell culture medium and supplements

-

Selective HDAC6 inhibitor (e.g., Tubastatin A)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Phosphate-buffered saline (PBS)

-

Reagents for downstream analysis (e.g., lysis buffer for Western blotting, antibodies, immunofluorescence reagents)

Procedure:

-

Cell Culture: Plate primary neurons or neuronal cell lines at the desired density and allow them to adhere and differentiate according to standard protocols.

-

Preparation of Inhibitor Stock Solution: Prepare a high-concentration stock solution of the HDAC6 inhibitor (e.g., 10 mM Tubastatin A) in sterile DMSO. Store aliquots at -20°C or -80°C.

-

Treatment:

-

On the day of the experiment, thaw an aliquot of the inhibitor stock solution.

-

Prepare working solutions of the inhibitor by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. A typical concentration range to test for Tubastatin A is 0.1 - 10 µM.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest inhibitor concentration group.

-

Carefully remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle.

-

Incubate the cells for the desired treatment duration (e.g., 24-48 hours), depending on the specific endpoint being measured.

-

-

Downstream Analysis: Following treatment, cells can be processed for various analyses:

-

Western Blotting: Lyse the cells to extract proteins. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against proteins of interest (e.g., acetylated α-tubulin, total tau, phosphorylated tau, Aβ).

-

Immunofluorescence: Fix, permeabilize, and stain the cells with antibodies to visualize cellular structures and protein localization (e.g., microtubule network, protein aggregates).

-

Cell Viability Assays: Use assays such as MTT or LDH to assess the effect of the inhibitor on cell survival.

-

In Vivo Protocol: Administration of a Selective HDAC6 Inhibitor to an Alzheimer's Disease Mouse Model

This protocol provides a general guideline for the systemic administration of a selective HDAC6 inhibitor like Tubastatin A to a transgenic mouse model of Alzheimer's disease (e.g., rTg4510 or APP/PS1) to evaluate its impact on cognitive function and neuropathology.

Materials:

-

Transgenic Alzheimer's disease mouse model (e.g., rTg4510) and wild-type littermate controls.

-

Selective HDAC6 inhibitor (e.g., Tubastatin A).

-

Vehicle for injection (e.g., 0.9% saline).

-

Injection supplies (syringes, needles).

-

Equipment for behavioral testing (e.g., Morris water maze, Y-maze).

-

Materials for tissue collection and processing (e.g., perfusion solutions, cryoprotectants, histology reagents).

Procedure:

-

Animal Husbandry and Grouping:

-

House mice in a controlled environment with ad libitum access to food and water.

-

Randomly assign mice to treatment and control groups (e.g., transgenic + inhibitor, transgenic + vehicle, wild-type + inhibitor, wild-type + vehicle).

-

-

Inhibitor Preparation and Administration:

-

Prepare the inhibitor solution for injection. For example, Tubastatin A can be dissolved in 0.9% saline to a final concentration for a dose of 25 mg/kg body weight.[4]

-

Administer the inhibitor or vehicle to the mice via the chosen route (e.g., intraperitoneal injection) at a regular frequency (e.g., daily) for the specified duration (e.g., 4-8 weeks).

-

-

Behavioral Testing:

-

After the treatment period, subject the mice to a battery of behavioral tests to assess cognitive function. Common tests for learning and memory in AD mouse models include the Morris water maze, Y-maze, and novel object recognition test.

-

-

Tissue Collection and Analysis:

-

Following behavioral testing, euthanize the mice and collect brain tissue.

-

Perfuse the mice with saline followed by a fixative (e.g., 4% paraformaldehyde) for histological analysis.

-

Alternatively, dissect and snap-freeze brain regions for biochemical analysis.

-

Histology: Process the fixed brain tissue for immunohistochemistry or immunofluorescence to analyze neuropathological hallmarks such as Aβ plaques and neurofibrillary tangles, as well as markers of microtubule stability (acetylated α-tubulin).

-

Biochemistry: Homogenize the frozen brain tissue to extract proteins for Western blotting or ELISA to quantify levels of Aβ, tau, and other relevant proteins.

-

Mandatory Visualizations

References

- 1. Histone deacetylase 6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. HDAC6 - Wikipedia [en.wikipedia.org]

- 4. Histone deacetylase 6 inhibition improves memory and reduces total tau levels in a mouse model of tau deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The development prospection of HDAC inhibitors as a potential therapeutic direction in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Reducing HDAC6 ameliorates cognitive deficits in a mouse model for Alzheimer's disease. [diagenode.com]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. A novel orally active HDAC6 inhibitor T-518 shows a therapeutic potential for Alzheimer’s disease and tauopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrated in-silico and in-vitro assessments of HDAC6 inhibitor efficacy in mitigating amyloid beta pathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. matilda.science [matilda.science]

Application Notes and Protocols for Utilizing Selective HDAC6 Inhibitors in Glioblastoma Cell Line Studies

Disclaimer: The following application notes and protocols are based on published research on various selective Histone Deacetylase 6 (HDAC6) inhibitors in the context of glioblastoma (GBM) cell line studies. As of the latest search, specific data for a compound designated "Hdac6-IN-18" in glioblastoma research is not available in the public domain. Therefore, this document utilizes data from functionally similar selective HDAC6 inhibitors, such as ACY-1215, MPT0B291, and CAY10603, to provide a representative guide for researchers. It is recommended to perform a preliminary dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a grim prognosis.[1][2][3] The high rates of tumor recurrence and resistance to conventional therapies, such as temozolomide (TMZ), necessitate the exploration of novel therapeutic strategies.[1][2] Histone deacetylases (HDACs) have emerged as promising therapeutic targets in oncology.[4][5] Specifically, HDAC6, a predominantly cytoplasmic enzyme, is overexpressed in glioblastoma and is implicated in tumor progression, cell proliferation, and resistance to therapy.[2][6][7][8][9]

Selective inhibition of HDAC6 presents a targeted therapeutic approach with potentially fewer off-target effects compared to pan-HDAC inhibitors.[10] These inhibitors have been shown to induce cell cycle arrest, promote apoptosis, and sensitize glioblastoma cells to chemotherapy.[6][10][11] The primary mechanism involves the hyperacetylation of non-histone proteins, with α-tubulin being a major substrate of HDAC6.[8] This can disrupt key cellular processes such as cell migration and division. Furthermore, HDAC6 inhibition has been linked to the regulation of critical signaling pathways involved in cancer, including those mediated by p53, Sp1, and EGFR.[6][11][12]

These application notes provide an overview of the anticipated effects of selective HDAC6 inhibitors on glioblastoma cell lines and detailed protocols for key in vitro experiments.

Data Presentation: Efficacy of Selective HDAC6 Inhibitors in Glioblastoma Cell Lines

The following tables summarize quantitative data from studies on various selective HDAC6 inhibitors in different glioblastoma cell lines. This data can serve as a reference for expected outcomes when using a novel selective HDAC6 inhibitor.

Table 1: Cell Viability (IC50) of Selective HDAC6 Inhibitors in Glioblastoma Cell Lines

| Inhibitor | Cell Line | IC50 | Treatment Duration (h) | Reference |

| ACY-1215 | Patient-derived GBM cells | ~500 nM | Not Specified | [10] |

| CAY10603 | GBM cells and spheroids | 1-3 µM | 48 | [13] |

| MPT0B291 | U-87 MG, C6 | Not Specified (Significant cell death) | Not Specified | [12] |

Table 2: Effects of Selective HDAC6 Inhibitors on Cell Cycle and Apoptosis in Glioblastoma Cell Lines

| Inhibitor | Cell Line | Effect on Cell Cycle | Apoptotic Effect | Reference |

| ACY-1215 | Patient-derived GBM cells | Increased G2/M phase | Increased apoptotic cell death | [10] |

| MPT0B291 | U-87 MG, C6 | G1 phase arrest | Increased apoptosis | [12] |

| Azaindolyl sulfonamide | Temozolomide-resistant cells | G2/M arrest and senescence | Not specified | [11] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a selective HDAC6 inhibitor on glioblastoma cell lines.

Materials:

-

Glioblastoma cell lines (e.g., U87MG, A172, T98G)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Selective HDAC6 inhibitor stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of the selective HDAC6 inhibitor in complete growth medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Protein Expression and Acetylation

This protocol is to assess the effect of the HDAC6 inhibitor on the acetylation of its target (α-tubulin) and the expression of key signaling proteins.

Materials:

-

Glioblastoma cells

-

Selective HDAC6 inhibitor

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-HDAC6, anti-p53, anti-acetyl-p53, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the selective HDAC6 inhibitor at various concentrations for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the protein bands using a chemiluminescence substrate and an imaging system.

Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by the HDAC6 inhibitor.

Materials:

-

Glioblastoma cells

-

Selective HDAC6 inhibitor

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the HDAC6 inhibitor as desired.

-

Collect both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. (Annexin V positive, PI negative cells are in early apoptosis; Annexin V positive, PI positive cells are in late apoptosis/necrosis).

Protocol 4: Cell Cycle Analysis by Flow Cytometry (PI Staining)

This protocol determines the effect of the HDAC6 inhibitor on cell cycle progression.

Materials:

-

Glioblastoma cells

-

Selective HDAC6 inhibitor

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Seed cells and treat with the HDAC6 inhibitor as described previously.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways

Caption: Proposed signaling pathways affected by selective HDAC6 inhibition in glioblastoma cells.

Experimental Workflows

Caption: Workflow for determining cell viability using the MTT assay.

Caption: General workflow for Western Blot analysis.

References

- 1. The Role of HDAC6 in Glioblastoma Multiforme: A New Avenue to Therapeutic Interventions? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of HDAC6 in Glioblastoma Multiforme: A New Avenue to Therapeutic Interventions? [mdpi.com]

- 3. Grand rounds at the National Institutes of Health: HDAC inhibitors as radiation modifiers, from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introducing HDAC-Targeting Radiopharmaceuticals for Glioblastoma Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Silencing of Histone Deacetylase 6 Decreases Cellular Malignancy and Contributes to Primary Cilium Restoration, Epithelial-to-Mesenchymal Transition Reversion, and Autophagy Inhibition in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a new small-molecule inhibitor of HDAC6 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-selective HDAC6 inhibitor promotes HDAC6 degradation following autophagy modulation and enhanced antitumor immunity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iomcworld.org [iomcworld.org]

- 11. Increased activation of HDAC1/2/6 and Sp1 underlies therapeutic resistance and tumor growth in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]